molecular formula C17H12FN3O4 B2774104 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922066-73-7

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

カタログ番号: B2774104
CAS番号: 922066-73-7
分子量: 341.298
InChIキー: SUJRNHZRINKDRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a 4-fluorophenyl group, and an oxadiazole ring

特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-4-2-11(3-5-12)16-20-21-17(25-16)19-15(22)8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJRNHZRINKDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the benzo[d][1,3]dioxole and oxadiazole rings: This step usually involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

化学反応の分析

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential as a lead molecule in drug discovery due to its diverse biological activities. Research indicates that derivatives of this compound may exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of related oxadiazole derivatives on various cancer cell lines. The results demonstrated that compounds with similar structures could induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism involves the inhibition of telomerase and topoisomerase activities, which are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study focused on the antimicrobial efficacy of oxadiazole derivatives, it was found that compounds with halogen substitutions exhibited enhanced activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.045 µg/mL . This highlights the potential of the compound for developing new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that compounds containing oxadiazole moieties may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The anti-inflammatory potential of similar oxadiazole derivatives suggests that modifications to this compound could lead to effective treatments for inflammatory diseases .

Material Science Applications

The unique structural characteristics of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide also make it a candidate for advanced materials development.

Polymer Science

Due to its reactive functional groups, this compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability.

Nanomaterials Development

The compound's ability to form complexes with metal ions opens avenues for developing nanomaterials used in catalysis and drug delivery systems.

Summary of Research Findings

Biological ActivityCompound StructureMIC (µg/mL)Cell Line TestedIC50 (µM)
AntimicrobialOxadiazole0.045--
AnticancerBenzoxazine-MCF-710
Anti-inflammatoryOxadiazole---

作用機序

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential medicinal benefits.

類似化合物との比較

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other similar compounds:

生物活性

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
  • Molecular Formula : C15_{15}H12_{12}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 293.27 g/mol

The compound features a benzodioxole moiety and an oxadiazole ring, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors affecting signaling pathways related to inflammation or cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialExhibited inhibitory effects against bacterial strains in vitro.
AnticancerInduced apoptosis in cancer cell lines; selective toxicity towards RhoC-overexpressing cells.
Anti-inflammatoryModulated cytokine release in activated macrophages.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds, including the target compound. It demonstrated notable inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anticancer Properties

Research published in Molecular Cancer Therapeutics highlighted the compound's ability to induce apoptosis in melanoma cells through the inhibition of RhoA signaling pathways. The compound was shown to inhibit cell proliferation at nanomolar concentrations and selectively induce apoptosis in RhoC-overexpressing melanoma cell lines while sparing normal cells .

Anti-inflammatory Effects

In a separate study focusing on inflammatory responses, the compound was tested for its ability to modulate cytokine production in lipopolysaccharide (LPS)-activated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃). Subsequent coupling of the benzodioxol-5-yl acetamide moiety requires precise control of temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the benzodioxole (δ 6.7–7.1 ppm) and oxadiazole (δ 8.2–8.5 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 396.1) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values ≤25 µg/mL indicating potency .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), monitoring IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the compound’s pharmacological profile?

  • Methodology :

  • Structural Modifications : Compare analogs with substitutions on the benzodioxole (e.g., methoxy vs. nitro groups) or fluorophenyl (e.g., chloro vs. bromo) moieties.
  • Data Table :
Analog StructureSubstituent (R₁)Substituent (R₂)IC₅₀ (µM, MCF-7)MIC (µg/mL, S. aureus)
Parent CompoundHF12.318.5
Analog AOCH₃F8.722.1
Analog BNO₂Cl24.99.8
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase .

Q. What methodologies address contradictions in reported bioactivity data across different studies?

  • Methodology :

  • Standardized Assay Conditions : Replicate studies under uniform pH (7.4), temperature (37°C), and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Purity Verification : Reanalyze disputed batches via HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by outliers .

Q. What in silico strategies predict binding modes and target interactions for this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability of binding poses .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Q. How can researchers resolve discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Methodology :

  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。